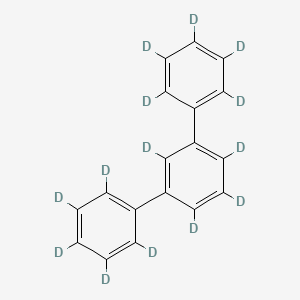

M-Terphenyl-D14

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

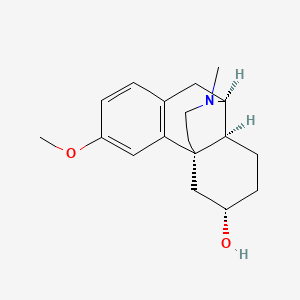

Molecular Structure Analysis

M-Terphenyl-D14 has a non-standard isotope . The structure of M-Terphenyl-D14 is composed of a central benzene ring substituted with two phenyl groups . The molecule has a polar surface area of 0 Ų and a polarizability of 29.9±0.5 10^-24 cm³ .Physical And Chemical Properties Analysis

M-Terphenyl-D14 has a density of 1.0±0.1 g/cm³ and a boiling point of 365.0±0.0 °C at 760 mmHg . The vapour pressure is 0.0±0.4 mmHg at 25°C, and the enthalpy of vaporization is 58.7±0.8 kJ/mol . The flash point is 175.7±13.7 °C . The molar refractivity is 75.4±0.3 cm³ .Aplicaciones Científicas De Investigación

Thermodynamic Studies : M-Terphenyl-D14 has been used in thermodynamic studies to observe phase transitions associated with molecular conformation changes. These studies provide insights into the heat capacities of such materials and their behavior at different temperatures, which is crucial in materials science and engineering (Saito, Atake, & Chihara, 1988).

Elastic Constants Measurement : Brillouin scattering measurements have been performed on M-Terphenyl-D14 to determine the elastic constants of this material. This research is significant in understanding the mechanical properties of materials, which has implications in fields like nanotechnology and materials engineering (Ecolivet & Sanquer, 1980).

Electron Paramagnetic Resonance Spectroscopy : M-Terphenyl-D14 has been used as a host crystal in studies involving electron paramagnetic resonance spectroscopy. This type of research is pivotal in the field of chemical physics and molecular spectroscopy, offering insights into molecular structures and behaviors (Köhler et al., 1995).

Lattice Dynamics and Molecular Vibrations : Investigations into the infrared and Raman spectra of M-Terphenyl-D14 provide valuable data about molecular vibrations and lattice dynamics. Such research is essential in solid-state physics and materials science, contributing to the understanding of molecular interactions and crystal structures (Baranović et al., 2001).

Stabilization of Organometallic Complexes : M-Terphenyl-D14 has been used in the synthesis of hybrid ligands and the stabilization of organometallic complexes. This area of research has significant implications in inorganic chemistry and catalysis, contributing to the development of new chemical reactions and materials (Lugo et al., 2015).

Safety And Hazards

Propiedades

IUPAC Name |

1,2,3,4,5-pentadeuterio-6-[2,3,4,6-tetradeuterio-5-(2,3,4,5,6-pentadeuteriophenyl)phenyl]benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14/c1-3-8-15(9-4-1)17-12-7-13-18(14-17)16-10-5-2-6-11-16/h1-14H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D,13D,14D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJTKZCDBKVTVBY-WZAAGXFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(C(=C(C(=C2[2H])[2H])[2H])C3=C(C(=C(C(=C3[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

M-Terphenyl-D14 | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,8-Methanoimidazo[1,5-a]pyridine](/img/structure/B579691.png)

![(1R,5S)-1,3,5,9,9-pentamethyl-7-[[(3R,7S)-3,5,7,10,10-pentamethyl-2,4,6,8-tetrathiatricyclo[3.3.1.13,7]decan-1-yl]disulfanyl]-2,4,6,8-tetrathiatricyclo[3.3.1.13,7]decane](/img/structure/B579694.png)

![methyl (1'S,2R,7'R,8'R,9'R)-9'-[(1S)-1-hydroxyethyl]-5-methoxy-3-oxospiro[1H-indole-2,6'-3-azatricyclo[5.3.1.03,8]undecane]-7'-carboxylate](/img/structure/B579701.png)

![Trisodium;5-[(6-amino-1-oxido-3-sulfonaphthalen-2-yl)diazenyl]-8-[[4-[(3-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-2-sulfonate](/img/structure/B579705.png)